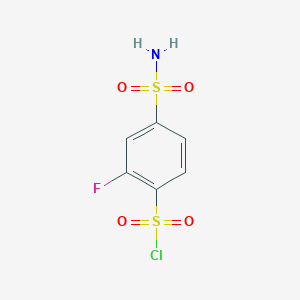

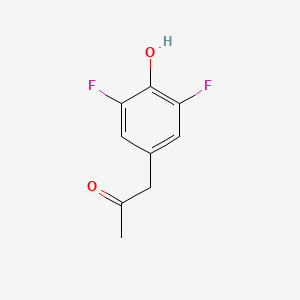

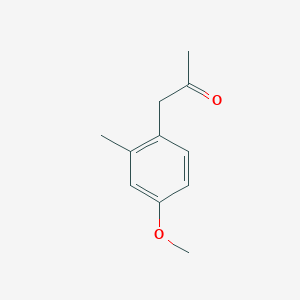

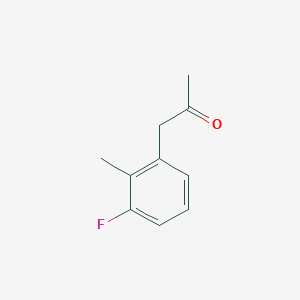

![molecular formula C15H17NO5 B1358960 cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-67-6](/img/structure/B1358960.png)

cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound, which means it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2- (2- (3-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid . Its CAS Number is 735274-67-6, and its molecular weight is 291.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c17-14 (11-5-3-6-12 (8-11)16 (20)21)9-10-4-1-2-7-13 (10)15 (18)19/h3,5-6,8,10,13H,1-2,4,7,9H2, (H,18,19)/t10-,13-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.Applications De Recherche Scientifique

Structural and Conformational Studies

- The structural and conformational aspects of related cyclohexane derivatives have been explored. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid was determined using X-ray methods, revealing insights into the conformation of the carboxyl group and the phenyl group orientations in these compounds (Korp, Bernal, & Fuchs, 1983).

Photochemical Reactions

- Photochemical reactions of cyclohexanone derivatives have been studied, indicating potential applications in photochemistry. Ethyl 2-oxo-1-cyclohexanecarboxylate, for example, was shown to undergo various reactions in alcoholic solutions, forming different esters (Tokuda, Watanabe, & Itoh, 1978).

Synthesis and Reactivity

- Research on the synthesis and reactivity of cyclohexane derivatives, including the study of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, provides insights into synthetic pathways and potential applications of these compounds (Brown, 1964).

Application in Enzyme Inhibition

- Cyclohexane derivatives have been evaluated for their inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). Research on hydroxamic derivatives of cyclohexane series showed significant ACE inhibitor potencies (Turbanti et al., 1993).

Metabolic Pathways

- The metabolism of cyclohexane derivatives in anaerobic pathways has been investigated. Studies on the conversion of cis-2-carboxycyclohexylacetyl-CoA in the pathway of anaerobic degradation of naphthalene provide valuable insights into the metabolic processes involving these compounds (Weyrauch et al., 2017).

Crystallography and Material Science

- Crystallographic studies of cyclohexane derivatives, such as the analysis of inclusion compounds of cis- and trans-cyclohexane dicarboxylic acids, offer important information for applications in material science and molecular engineering (Csöregh et al., 1992).

Chemical Synthesis

- The synthesis of complex molecules often involves cyclohexane derivatives as intermediates or reactants. Studies on the synthesis of various compounds like fluoren-9-ones using cyclohexane derivatives highlight the versatility of these compounds in synthetic chemistry (Ramana & Potnis, 1993).

Propriétés

IUPAC Name |

(1R,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUMNNKUSFXYAU-ZWNOBZJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641391 |

Source

|

| Record name | (1R,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

735274-67-6 |

Source

|

| Record name | (1R,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.